molecular formula C13H10FNO2 B5749920 (4-fluorophenyl) N-phenylcarbamate

(4-fluorophenyl) N-phenylcarbamate

Cat. No.: B5749920
M. Wt: 231.22 g/mol
InChI Key: MRANMUJLVDMWPX-UHFFFAOYSA-N
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Description

(4-fluorophenyl) N-phenylcarbamate ( C13H10FNO2, Molecular Weight: 231.22) is a carbamate ester of significant interest in organic and medicinal chemistry research. This compound serves as a versatile chemical intermediate and synthetic building block. Its primary research value lies in its role as a precursor in the synthesis of more complex molecules, including potential pharmaceutical agents. For instance, phenyl carbamate derivatives are key intermediates in the synthesis of active pharmaceutical ingredients such as Rivastigmine, a medication used for the treatment of dementia associated with Alzheimer's and Parkinson's diseases . The crystal structure of this compound has been determined, revealing two independent molecules in the asymmetric unit. The aromatic rings are oriented at dihedral angles of 61.77 (3)° and 53.94 (3)°, and the structure is stabilized by intermolecular N—H⋯O hydrogen bonds that link the molecules into chains, with additional weak C—H⋯π interactions present . From a synthetic chemistry perspective, compounds of this class can be prepared by the reaction of phenyl chloroformate with 4-fluoroaniline in the presence of a base such as triethylamine in methylene chloride . Researchers utilize this and related carbamate compounds to develop new chemical entities and study structure-activity relationships, particularly in the discovery of central nervous system (CNS) active agents . This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-fluorophenyl) N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c14-10-6-8-12(9-7-10)17-13(16)15-11-4-2-1-3-5-11/h1-9H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRANMUJLVDMWPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance Within Carbamate Chemistry Research

Carbamates, characterized by the -NHC(=O)O- functional group, are a cornerstone in organic and medicinal chemistry. acs.orgnih.gov They are recognized for their chemical stability and their capacity to act as peptide bond surrogates, which allows them to permeate cell membranes. acs.orgnih.gov This has led to their widespread investigation in drug discovery, with applications in oncology, neurology, and infectious diseases. ontosight.ai Carbamates can function as enzyme inhibitors, making them attractive candidates for therapeutic development. ontosight.ai

Evolution of Research Perspectives on Aryl Carbamates

The study of aryl carbamates has undergone a significant evolution. Historically, their synthesis often involved hazardous reagents. nih.gov However, modern synthetic methodologies focus on safer and more efficient routes. These include the use of carbon dioxide as a C1 synthon, palladium-catalyzed cross-coupling reactions, and metal-free methods. acs.orgmit.eduorganic-chemistry.org

Beyond their synthesis, the application of aryl carbamates has expanded considerably. Initially recognized for their role in agrochemicals, they are now integral to materials science and, most notably, as protecting groups in organic synthesis. acs.org The carbamate (B1207046) group can effectively "tame" the reactivity of amines during complex multi-step syntheses, a crucial aspect of peptide synthesis. chem-station.commasterorganicchemistry.com The development of various carbamate protecting groups with different removal conditions has enabled sophisticated orthogonal strategies in chemical synthesis. chem-station.com Aryl carbamates are also investigated for their potential in creating prodrugs to enhance the stability and delivery of therapeutic agents. acs.org

Role of Fluorinated Aryl Moieties in Carbamate Systems Research

Phosgene-Free and Green Synthesis Protocols

Phosgene-free synthetic routes are crucial for mitigating the environmental and safety risks associated with traditional carbamate (B1207046) synthesis. These methods often employ alternative carbonyl sources and catalytic systems to achieve high efficiency under milder conditions.

The use of carbon dioxide (CO2) as a C1 building block represents a significant advancement in green chemistry, offering a non-toxic and renewable carbon source for carbamate synthesis. nih.gov Various catalytic systems have been developed to facilitate the reaction between amines, CO2, and other reagents to form carbamates.

One effective method involves the reaction of aromatic amines with CO2 and metal alkoxides. researchgate.net For instance, the reaction of aniline (B41778) with titanium methoxide (B1231860) in the presence of CO2 can produce methyl N-phenylcarbamate in high yield. researchgate.net Another approach utilizes a superbase-derived protic ionic liquid as a catalyst for the direct synthesis of carbamates from an amine, CO2, and a silicate (B1173343) ester. researchgate.net

Continuous flow chemistry offers a promising avenue for CO2-based carbamate synthesis, significantly reducing reaction times and allowing for precise control over gas introduction. nih.gov This method, employing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as an additive, provides a range of carbamates in good yields under mild conditions. nih.gov

Recent research has also explored the use of cerium dioxide (CeO2) in combination with 2-cyanopyridine (B140075) as an effective catalyst for the one-pot synthesis of N-arylcarbamates from CO2, alcohols, and amines, demonstrating high selectivity. researchgate.netresearchgate.net Furthermore, adenine-modified Ti-SBA-15 solid catalysts have shown efficacy in synthesizing carbamates from amines, CO2, and n-butyl bromide, avoiding the need for solvents and co-catalysts. capes.gov.br

A study on the halogen-free synthesis of carbamates from CO2 and amines using titanium alkoxides demonstrated that aniline reacts with titanium n-butoxide and CO2 to yield n-butyl N-phenylcarbamate almost quantitatively. nih.gov

Table 1: Examples of CO2 Valorization in N-Aryl Carbamate Synthesis

Catalyst/Reagent SystemReactantsKey FindingsReference
Titanium AlkoxidesAniline, CO2, Ti(OnBu)4Near quantitative yield of n-butyl N-phenylcarbamate. nih.gov nih.gov
CeO2 and 2-cyanopyridineAmines, CO2, AlcoholsHigh selectivity for N-arylcarbamates in a one-pot synthesis. researchgate.netresearchgate.net researchgate.netresearchgate.net
DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)Aniline, Butyl Bromide, CO2Continuous flow method with reduced reaction times. nih.gov nih.gov
Superbase-derived Protic Ionic LiquidAmines, CO2, Silicate EsterDirect synthesis of carbamates. researchgate.net researchgate.net
Adenine-modified Ti-SBA-15Amines, CO2, n-butyl bromideAvoids the need for solvents and co-catalysts. capes.gov.br capes.gov.br

The aminolysis of organic carbonates, such as diphenyl carbonate or cyclic carbonates, provides a versatile and phosgene-free route to N-aryl carbamates. This method involves the nucleophilic attack of an amine on the carbonate, leading to the formation of a carbamate and an alcohol or phenol (B47542) as a byproduct.

The reaction of primary amines with phenyl chloroformate can be used to prepare phenyl carbamates. nih.gov This reaction proceeds via an E1cb-type mechanism, involving the in situ formation of an isocyanate intermediate. nih.gov

A chemo- and site-selective method for the synthesis of N-aryl-carbamates from cyclic organic carbonates and aromatic amines has been developed using triazabicyclodecene (TBD) as an organocatalyst. csic.es This process operates under very mild conditions and provides a wide variety of N-aryl carbamates in good to excellent yields. csic.es The unique reactivity is attributed to an effective proton-relay mechanism facilitated by the guanidine (B92328) base catalyst. csic.es

Cellulose (B213188) derivatives with specific carbamate substituents have been synthesized through the aminolysis of a reactive carbonate moiety at the C6 position with an enantiopure amine. abo.fi

Table 2: Aminolysis of Carbonates for N-Aryl Carbamate Synthesis

Carbonate SourceAmineCatalyst/ConditionsKey FindingsReference
Cyclic Organic CarbonatesAromatic AminesTBD (triazabicyclodecene)Chemo- and site-selective, mild conditions, good to excellent yields. csic.es csic.es
Phenyl ChloroformatePrimary AminesRoom temperature, THFProceeds via an isocyanate intermediate. nih.gov nih.gov
Cellulose Carbonate(R)- or (S)-α-phenylethylamineRegioselective synthesis of cellulose 2,3-bis(3,5-dimethylphenyl carbamate)-6-(α-phenylethyl carbamate). abo.fi abo.fi

Transcarbamoylation, or urethane (B1682113) exchange, is a reaction where a carbamate group is transferred from one molecule to another. While historically considered a "sluggish" reaction, recent developments have highlighted its potential for producing, recycling, and reprocessing polyurethanes and other carbamate-containing molecules under milder conditions. researchgate.net

A tin-catalyzed transcarbamoylation of alcohols with phenyl carbamate has been shown to proceed smoothly in toluene (B28343) at 90°C, offering good yields and broad functional-group tolerance. organic-chemistry.org This method provides a mild alternative for synthesizing various carbamates.

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives that often provide high efficiency and selectivity under mild conditions. In the context of N-aryl carbamate synthesis, organocatalysts can activate either the amine or the carbonyl source, facilitating the C-N bond formation.

As mentioned previously, the bicyclic guanidine base, triazabicyclodecene (TBD), has been successfully employed as an organocatalyst for the synthesis of N-aryl-carbamates from cyclic organic carbonates and aromatic amines. csic.es The reaction's success under ambient conditions is attributed to a proton-relay mechanism mediated by TBD. csic.es

Metal-Catalyzed Synthetic Routes

Metal-catalyzed reactions, particularly those involving palladium, have revolutionized the formation of carbon-heteroatom bonds, including the C-N bond in carbamates. These methods are highly versatile and tolerate a wide range of functional groups.

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds through the palladium-catalyzed coupling of amines with aryl halides or triflates. wikipedia.orgorganic-chemistry.org This reaction has been adapted for the synthesis of N-aryl carbamates.

An efficient synthesis of aryl carbamates has been achieved by introducing alcohols into the palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate (B1221674). mit.eduorganic-chemistry.orgmit.edumit.eduresearchgate.net This methodology allows for the in situ generation of an aryl isocyanate, which is then trapped by the alcohol to form the desired carbamate. organic-chemistry.org The use of aryl triflates expands the substrate scope, particularly for sterically hindered substrates. organic-chemistry.orgmit.edu This approach provides access to a wide array of carbamates, including important protecting groups and precursors to polyurethanes. mit.eduorganic-chemistry.orgmit.edu

The development of various generations of catalyst systems, often employing sterically hindered phosphine (B1218219) ligands, has continually improved the scope and efficiency of the Buchwald-Hartwig amination, allowing for the coupling of a vast range of amines and aryl partners under increasingly mild conditions. wikipedia.org While the direct N-arylation of a pre-formed carbamate like (4-fluorophenyl) carbamate using Buchwald-Hartwig conditions is a plausible strategy, the trapping of an in situ formed isocyanate from an aryl halide and a cyanate source is a more commonly documented approach for N-aryl carbamate synthesis. researchgate.net

Table 3: Palladium-Catalyzed Synthesis of N-Aryl Carbamates

Aryl Source (ArX)Coupling PartnerNucleophileKey FeaturesReference
Aryl Chlorides (ArCl)Sodium Cyanate (NaOCN)Alcohols (ROH)Efficient synthesis of aryl carbamates. mit.eduorganic-chemistry.orgmit.edu mit.eduorganic-chemistry.orgmit.edu
Aryl Triflates (ArOTf)Sodium Cyanate (NaOCN)Alcohols (ROH)Expanded substrate scope, especially for hindered substrates. organic-chemistry.orgmit.edu organic-chemistry.orgmit.edu

Iron-Catalyzed C-O Bond Activation for Carbamate Derivatives

Iron-catalyzed cross-coupling reactions have gained significant traction as a sustainable and economical approach for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The activation of robust C-O bonds in phenol derivatives, such as aryl carbamates, presents a powerful strategy for the synthesis of complex molecules. nih.govacs.orgresearchgate.net This method offers an alternative to traditional cross-coupling reactions that often rely on organohalides. nih.gov

In the context of carbamate synthesis, iron catalysts can facilitate the dehydrogenative coupling of formamides and alcohols to produce carbamates, with hydrogen gas as the only byproduct. morressier.com This atom-efficient process involves the in situ generation of a transient isocyanate from the formamide, which then reacts with the alcohol. morressier.com Mechanistic studies suggest that a pincer-supported iron complex, such as (iPrPNP)Fe(H)(CO), can effectively catalyze this transformation for both N-alkyl and N-aryl substituted carbamates. morressier.com The reaction proceeds through the formation of a stable isocyanate adduct with the iron center, which is considered the resting state of the catalyst. morressier.com High temperatures are often required to liberate the isocyanate from the iron complex, allowing it to react with the alcohol to furnish the desired carbamate. morressier.com

Furthermore, iron-catalyzed borylation of aryl carbamates via C-O bond activation has been demonstrated as a highly efficient protocol with a broad substrate scope. acs.orgresearchgate.net This approach allows for the late-stage functionalization of biologically relevant compounds and provides a pathway to multisubstituted arenes. acs.orgresearchgate.net Preliminary mechanistic investigations point towards a Fe(II)/Fe(III) catalytic cycle operating through a radical pathway. acs.org

Table 1: Iron-Catalyzed Synthesis of Carbamate Derivatives

Catalyst SystemReactantsProduct TypeKey Features
(iPrPNP)Fe(H)(CO)Formamides, AlcoholsN-substituted carbamatesDehydrogenative coupling, atom-efficient. morressier.com
Iron(II) bromidePhenols, FormamidesPhenylcarbamatesOxidative cross-coupling. tandfonline.com
Iron catalystAlkenyl/Aryl carbamates, Boron reagentBorylated carbamatesC-O bond activation, high efficiency. acs.orgresearchgate.net

Tin-Catalyzed Approaches

Tin catalysts offer a mild and efficient route for the synthesis of carbamates through transcarbamoylation reactions. organic-chemistry.orgthieme-connect.comepa.gov This method typically involves the reaction of an alcohol with a carbamate donor, such as phenyl carbamate, in the presence of a tin catalyst like dibutyltin (B87310) maleate. organic-chemistry.orgthieme-connect.com The reaction proceeds smoothly under relatively mild conditions, for instance, in toluene at 90°C, and exhibits broad functional-group tolerance. organic-chemistry.orgthieme-connect.comorganic-chemistry.org

This approach is advantageous due to its experimental simplicity, the use of inexpensive and commercially available reagents, and high yields. thieme-connect.com Both the carbamate donor and the tin catalyst are generally easy to handle and can be removed chromatographically after the reaction. thieme-connect.com The methodology has proven effective for a range of primary and secondary alcohols, although sterically hindered tertiary alcohols may show reduced reactivity. organic-chemistry.org The tolerance of various functional groups, including acetyl, benzoyl, tosyl, and silyl (B83357) groups, underscores the versatility of this method for the synthesis of complex molecules. organic-chemistry.org

Table 2: Tin-Catalyzed Transcarbamoylation for Carbamate Synthesis

CatalystCarbamate DonorSubstrateKey Advantages
Dibutyltin maleatePhenyl carbamatePrimary and secondary alcoholsMild conditions, high yields, broad functional-group tolerance. organic-chemistry.orgthieme-connect.com
Not specifiedMethyl carbamateAlcoholsEconomical, streamlined workup. organic-chemistry.org

Iridium(I) Complex-Catalyzed C-H Activation and Hydrogen Isotope Exchange

Iridium(I) complexes have emerged as powerful catalysts for C-H activation and hydrogen isotope exchange (HIE), providing a valuable tool for the synthesis of isotopically labeled compounds. nih.govresearchgate.netnih.gov This methodology is particularly relevant in drug discovery and mechanistic studies. nih.govresearchgate.net The regioselective deuteration of organic molecules, including aryl carbamates, can be achieved with high efficiency using iridium catalysts. nih.govresearchgate.netnih.govacs.org

Specifically, iridium(I) complexes bearing chelating phosphine-N-heterocyclic carbene (NHC) ligands have been designed and successfully applied to the catalytic HIE of N- and O-aryl carbamates. nih.govresearchgate.net These reactions can be performed under an atmosphere of deuterium (B1214612) gas (D2) at moderate temperatures, leading to excellent levels of deuterium incorporation. researchgate.net For instance, the use of catalysts like [Ir(cod)(IMes)(PPh3)][PF6] allows for the regioselective β-activation and labeling of α,β-unsaturated compounds. nih.gov

The mechanism of this transformation involves the coordination of the carbamate to the iridium center, followed by rate-determining C-H activation. acs.org Computational and experimental studies have provided insights into the reaction pathway, highlighting the influence of the ligand architecture on the catalytic activity and selectivity. nih.govresearchgate.net This method has been successfully applied to the labeling of biologically relevant molecules, such as an L-tyrosine-derived carbamate. researchgate.net

Table 3: Iridium(I)-Catalyzed Hydrogen Isotope Exchange in Carbamates

Catalyst TypeSubstrate TypeIsotope SourceKey Features
Iridium(I) with chelating NHC-phosphine ligandsN- and O-aryl carbamatesD2 gasHigh efficiency, applicable to biologically relevant systems. nih.govresearchgate.net
[Ir(cod)(IMes)(PPh3)][PF6]α,β-unsaturated compoundsD2 gasRegioselective β-deuteration, mild conditions. nih.gov
[(COD)Ir(NHC)Cl]Primary sulfonamidesD2OOrtho-deuteration under ambient conditions. acs.org

Zinc-Based Heterogeneous Catalysis

Zinc-based catalysts, particularly heterogeneous systems, have shown great promise for the synthesis of carbamates due to their efficiency, recyclability, and the low toxicity of zinc. rsc.orgacs.org These catalysts are effective in promoting the reaction between amines and various carbonyl sources to form carbamates.

One notable application is the synthesis of methyl N-phenylcarbamate from aniline and dimethyl carbonate. rsc.org A heterogeneous catalyst comprising zinc alkyl carboxylate molecules chemically bonded to a silica (B1680970) surface has demonstrated high activity and recyclability in this reaction. rsc.org Similarly, Zn/Al/Pb mixed oxides, prepared via coprecipitation and thermal annealing, have been shown to be highly efficient and stable heterogeneous catalysts for the same transformation, achieving nearly quantitative conversion of aniline and high selectivity for the desired carbamate. acs.org The high activity is attributed to the presence of highly dispersed, ultrafine PbO nanoparticles on the ZnO/Al2O3 support. acs.org

Furthermore, simple zinc salts like zinc acetate (B1210297) (Zn(OAc)2) can catalyze the direct synthesis of carbamates from aromatic amines, carbon dioxide (CO2), and silicate esters. nih.govresearchgate.net The addition of an N-donor ligand, such as 1,10-phenanthroline, can enhance the reaction yield. nih.govresearchgate.net Mechanistic studies suggest that the reaction proceeds through an isocyanate intermediate. nih.gov Zinc chloride has also been employed as an efficient catalyst for activating carbamoyl (B1232498) chlorides for subsequent reaction with alcohols to produce carbamates. nih.gov

Table 4: Zinc-Based Catalysis for Carbamate Synthesis

Catalyst SystemReactantsProductKey Features
Silica-supported zinc alkyl carboxylateAniline, Dimethyl carbonateMethyl N-phenylcarbamateHeterogeneous, recyclable, high activity. rsc.org
Zn/Al/Pb mixed oxidesAniline, Dimethyl carbonateMethyl N-phenylcarbamateHeterogeneous, stable, high conversion and selectivity. acs.org
Zn(OAc)2 / N-donor ligandAromatic amines, CO2, Silicate estersCarbamatesDirect synthesis from CO2, reusable catalyst system. nih.govresearchgate.net
Zinc chlorideCarbamoyl chlorides, AlcoholsCarbamatesEfficient activation of carbamoyl chlorides. nih.gov

Classical and Modified Synthetic Strategies

Beyond metal-catalyzed approaches, classical and modified synthetic strategies remain highly relevant for the preparation of carbamates like this compound. These methods often involve readily available starting materials and well-established reaction protocols.

A traditional and widely used method for synthesizing carbamates involves the reaction of an alcohol or phenol with an isocyanate, or alternatively, the reaction of an amine with a chloroformate. wikipedia.org The latter approach is particularly common for preparing N-aryl carbamates. For the synthesis of this compound, this would typically involve the reaction of aniline with 4-fluorophenyl chloroformate or 4-fluorophenol (B42351) with phenyl isocyanate.

This strategy has been applied to a wide range of substrates, including the synthesis of precursors for pharmaceuticals. For example, ethyl N-(2-chloroethyl)-N-phenylcarbamate was prepared by reacting anilinoethyl chloride with ethyl chloroformate in the presence of pyridine (B92270). rutgers.edu

Multi-component reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules like carbamates in a single synthetic operation. A prominent example is the three-component coupling of an amine, carbon dioxide (CO2), and an alkyl halide. organic-chemistry.orgnih.govacs.orgacs.org This approach is environmentally attractive as it utilizes CO2 as a C1 building block. nih.gov

The reaction is typically facilitated by a base, such as cesium carbonate, and a phase-transfer catalyst like tetrabutylammonium (B224687) iodide (TBAI). organic-chemistry.orgacs.org The conditions are generally mild, and the reaction times are often short. organic-chemistry.org This method has been shown to be effective for a variety of amines and alkyl halides, and importantly, it can avoid common side reactions such as N-alkylation of the amine and overalkylation of the carbamate. organic-chemistry.org The use of sterically hindered guanidine bases can also promote the formation of carbamate esters from amines, CO2, and alkyl chlorides. acs.org

Continuous flow methodologies have also been developed for the catalyst-free synthesis of carbamates from amines, CO2, and alkyl halides using DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a base. nih.gov This provides a faster and safer alternative for producing urethanes. nih.gov

Aniline and Urea-Based Routes

The reaction between anilines and urea (B33335) or its derivatives represents a common and often cost-effective method for the synthesis of N-aryl carbamates and related ureas. This approach leverages readily available starting materials and can be adapted to produce a variety of substituted products.

One fundamental method involves the direct reaction of an aniline with urea. For instance, phenylurea can be prepared by boiling a solution of aniline hydrochloride and urea in water. orgsyn.org The reaction proceeds through an equilibrium formation of ammonium (B1175870) cyanate from urea, which then reacts with the aniline salt. orgsyn.org This process, however, can lead to the formation of symmetrical diaryl ureas as a significant byproduct. orgsyn.org For example, heating aniline with urea can produce a larger proportion of diphenylurea (carbanilide) than the desired phenylurea. orgsyn.org

A more controlled approach involves the use of pre-formed carbamates as intermediates. Phenyl carbamates can be synthesized and subsequently reacted with another amine to generate unsymmetrical ureas. This two-step process offers greater control over the final product. google.com For instance, phenyl N-(4-acetylphenyl)carbamate can be reacted with dibutylamine (B89481) in dimethyl sulfoxide (B87167) (DMSO) at room temperature to yield the corresponding N,N'-substituted urea in high yield. google.com This method is advantageous as it is generally fast, safe, and suitable for large-scale production. google.com

The synthesis of N-alkyl-O-aryl carbamates, which are precursors to unsymmetrical ureas, can be achieved through the reaction of primary aliphatic amines with diphenyl carbonate. thieme-connect.com These carbamate intermediates can then be reacted with aromatic amines to afford the desired N,N'-alkyl aryl ureas. thieme-connect.com The reaction conditions for this second step often require a base, with organic bases like triethylamine (B128534) (Et3N) and 1,4-diazabicyclo[2.2.2]octane (DABCO) showing effectiveness. thieme-connect.com

The direct synthesis of carbamates from anilines, urea, and an alcohol is also a viable route. For example, methyl N-phenyl carbamate can be synthesized in a one-pot reaction from aniline, urea, and methanol. researchgate.net This reaction can be catalyzed by various substances, with zeolites like HY modified with potassium nitrate (B79036) demonstrating good performance, leading to high conversion of aniline and selectivity for the carbamate. researchgate.net

The table below summarizes findings from a study on the catalyst effect on the synthesis of Methyl N-phenyl carbamate (MPC).

CatalystAniline Conversion (%)MPC Selectivity (%)NMA Selectivity (%)DPU Selectivity (%)MPC Yield (%)
50.572.518.49.136.6
ZnCl₂86.266.717.415.957.5
Zn(OAc)₂86.366.618.415.057.4
PbO87.360.217.422.452.6
Pb₃O₄89.162.010.713.655.2
SiO₂84.068.315.516.257.4
Al₂O₃77.370.715.114.254.7
NaX77.075.112.812.157.8
HY(5.0)85.570.516.213.360.3
HZSM-5(50)55.459.921.718.433.2
NMA: N-methyl aniline, DPU: Diphenylurea. Reaction conditions: molar ratio of methanol, urea to aniline, 1:5:15; catalyst content, 10.7% (based on aniline); reaction time, 5 h; reaction temperature, 453 K. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement in Carbamate Synthesis

Optimizing reaction conditions is paramount for maximizing the yield and purity of the desired carbamate product while minimizing side reactions and environmental impact. Key parameters that are frequently adjusted include the choice of solvent, catalyst, temperature, reaction time, and the stoichiometry of reactants.

The choice of solvent can significantly influence the outcome of a carbamate synthesis. For instance, in the synthesis of certain selenocyanated products, dimethyl sulfoxide (DMSO) was found to be a superior solvent compared to dimethylformamide (DMF), water, acetonitrile (B52724), tetrahydrofuran (B95107) (THF), and toluene. researchgate.net In the synthesis of N-substituted ureas from amines and potassium isocyanate, water was found to be an excellent solvent, often leading to higher yields and reaction rates compared to reactions performed with organic co-solvents. rsc.org

Temperature and reaction time are also critical variables. In some cases, increasing the reaction time or temperature does not necessarily lead to higher yields and can even result in lower yields due to the formation of undesired byproducts. researchgate.netscielo.br For example, in a specific oxidative coupling reaction, the optimal reaction time was reduced from 20 hours to 4 hours without a significant loss in conversion or selectivity. scielo.br Similarly, a study on the synthesis of diphenyl urea from urea and aniline identified an optimal temperature range of 160-175 °C and a reaction time of 3-6 hours. google.com

The use of catalysts is a cornerstone of modern organic synthesis, and carbamate formation is no exception. As mentioned earlier, various catalysts have been shown to enhance the conversion of aniline in the synthesis of methyl N-phenyl carbamate. researchgate.net In the synthesis of unsymmetrical ureas from carbamates and amines, both inorganic bases like potassium carbonate and organic bases like DABCO have been investigated, with the choice of base impacting the reaction yield. thieme-connect.com

The stoichiometry of the reactants also plays a crucial role. In the synthesis of diphenyl urea, a molar ratio of aniline to urea of 4-7:1 was found to be optimal. google.com In another example, the synthesis of a urea derivative from a phenylcarbamate and an amine utilized a slight excess of the amine (1.05 equivalents). google.com

The table below illustrates the optimization of reaction conditions for the synthesis of a selenocyanate, highlighting the impact of solvent, temperature, and reaction time.

EntrySolventTemperature (°C)Time (h)Yield (%)
1DMSO40180
2DMSOrt372
3DMSOrt665
4DMSO400.575
5DMSO40368
6DMSO55170
7DMF40147
8H₂O4030
9CH₃CN4030
10THF4030
11Toluene4030
Reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with malononitrile (B47326) and selenium dioxide. researchgate.net

Detailed Reaction Pathway Analysis

Understanding the step-by-step molecular transformations is fundamental to controlling reaction outcomes. For this compound, this involves elucidating the transient species that lead to its formation and the factors that direct the course of its subsequent reactions.

Elucidation of Intermediate Species in Carbamate Formation

The synthesis of carbamates, including this compound, often proceeds through highly reactive intermediates. A common pathway involves the reaction of an isocyanate with an alcohol or phenol. rsc.orgacs.orgorganic-chemistry.orgrsc.orgorganic-chemistry.orgnih.gov Mechanistic studies have provided strong evidence for the formation of an isocyanate intermediate during carbamate hydrolysis, a process that can be reversed to form carbamates. rsc.org This is often achieved through the dehydration of a carbamic acid intermediate, which is formed from the corresponding arylamine and carbon dioxide. organic-chemistry.orgorganic-chemistry.org

In the context of catalyzed reactions, the formation of carbamates from formamides and alcohols is proposed to occur via the dehydrogenation of the formamide to a transient isocyanate, which is then trapped by the alcohol. acs.org However, competing reactions, such as the cycloaddition of the isocyanate with the catalyst, can lead to off-cycle species that are catalytically inactive until the isocyanate is released at higher temperatures. acs.org The nature of the catalyst and reaction conditions significantly influences the partitioning between the desired carbamate product and byproducts like allophanates and isocyanurates. rsc.org For instance, in base-catalyzed reactions, the relative rates of carbamate, allophanate, and isocyanurate formation (k1, k2, and k3) are highly dependent on the catalyst's mechanism of action. rsc.org While tertiary amines may promote carbamate formation (k1 > k2, k3), anionic catalysts can favor isocyanurate production (k1 < k2 ≈ k3). rsc.org

The table below summarizes key intermediate species and their roles in carbamate formation pathways.

Intermediate SpeciesPrecursorsSubsequent ReactionRole in Carbamate Formation
IsocyanateArylamine + CO2 (via carbamic acid), organic-chemistry.orgorganic-chemistry.org Formamide (dehydrogenation) acs.orgReaction with alcohol/phenolKey electrophile that reacts with a nucleophilic alcohol or phenol to form the carbamate C-O bond. rsc.orgacs.orgorganic-chemistry.orgrsc.orgorganic-chemistry.orgnih.gov
Carbamic AcidArylamine + CO2Dehydration to isocyanateA transient intermediate that, upon dehydration, generates the reactive isocyanate. organic-chemistry.orgorganic-chemistry.org
Catalyst-Isocyanate AdductIsocyanate + CatalystRelease of isocyanateAn off-cycle, resting state that can sequester the isocyanate, requiring energy to release it for carbamate formation. acs.org
Metal-Coordinated CarbonylDimethyl carbonate + Metal catalystNucleophilic attack by amineActivation of the carbonyl group towards nucleophilic attack by the amine nitrogen. acs.org

Role of Catalysts and Ligands in Reaction Selectivity

Catalysts and their associated ligands are paramount in dictating the selectivity and efficiency of reactions involving carbamates. In the synthesis of N-phenyl carbamates, various catalytic systems have been explored. For instance, Ce-based composite oxides, particularly CuO–CeO2, have demonstrated high catalytic performance in the synthesis of methyl N-phenyl carbamate from aniline and dimethyl carbonate. acs.org The catalytic activity is linked to the presence of Ce³⁺ ions, oxygen vacancies, and weak Lewis acid sites, which are influenced by the preparation method of the catalyst. acs.org

Palladium-catalyzed reactions have been extensively used for the functionalization of carbamates. For example, the palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate, in the presence of an alcohol, provides an efficient route to N-aryl carbamates. organic-chemistry.org The choice of ligand in these palladium-catalyzed systems is crucial. For instance, in the N-arylation of N-H heteroarenes with aryl chlorides, a low-loading Pd/keYPhos catalyst has proven effective. rsc.org The ligand can influence the reaction's functional group tolerance and suitability for large-scale synthesis. rsc.org

In the context of C-H activation, the carbamate group itself can act as a directing group, guiding the catalyst to a specific C-H bond. magtech.com.cnnih.gov Palladium catalysis has been successfully employed for the ortho-arylation of O-phenylcarbamates, where the carbamate directs the functionalization to the adjacent C-H bond. nih.govnih.gov The addition of trifluoroacetic acid has been found to be critical for the cyclopalladation of O-phenylcarbamates in these reactions. nih.gov

The following table highlights the influence of different catalysts and ligands on reaction selectivity.

Catalyst SystemLigand/PromoterReaction TypeRole in Selectivity
CuO–CeO2-Carbamate SynthesisCreates active sites (Ce³⁺, oxygen vacancies, weak Lewis acids) that facilitate the reaction between aniline and dimethyl carbonate. acs.org
PalladiumkeYPhosN-arylationEnables the use of inexpensive aryl chlorides and provides high functional group tolerance. rsc.org
PalladiumTrifluoroacetic Acidortho-Arylation of O-phenylcarbamatesFacilitates the cyclopalladation step, directing the arylation to the ortho position of the phenyl ring. nih.gov
Iridium(I)Chelating NHC-PhosphineHydrogen Isotope ExchangeEfficiently catalyzes the C-H activation and subsequent isotope exchange on aryl carbamates. nih.govresearchgate.net
Organocatalysts (e.g., Cinchona-derived)-BromocyclizationControls the enantioselectivity of the cyclization reaction. researchgate.net

Haptotropic Rearrangements in Palladium-Catalyzed Arylation of Carbamates

While direct evidence for haptotropic rearrangements in the palladium-catalyzed arylation of this compound is not explicitly detailed in the provided search results, the concept is relevant to palladium-catalyzed C-H activation processes. In a broader context, palladium-catalyzed C-H functionalization reactions can proceed through various mechanisms, including those involving cyclometalated intermediates. researchgate.net The formation of a palladacycle from an O-phenylcarbamate has been demonstrated, which then reacts with arenes to yield the ortho-arylated product. nih.gov This process involves a Pd(0/II) catalytic cycle with two distinct C-H activation steps: cyclopalladation and electrophilic metalation. nih.gov

Proton Transfer and Activation Mechanisms

Proton transfer and C-H bond activation are fundamental processes that underpin many of the transformations involving this compound. These mechanisms are often the rate-determining steps and are crucial for understanding and improving catalytic cycles.

Proton-Relay Mechanisms in Organocatalysis

C-H Activation and Hydrogen Isotope Exchange Mechanisms

The carbamate group is a versatile directing group for C-H activation reactions, enabling the functionalization of otherwise inert C-H bonds. magtech.com.cn Transition metals like palladium, rhodium, ruthenium, and iridium are commonly used to catalyze these transformations. magtech.com.cn The general mechanism involves the coordination of the metal to the carbamate group, which directs the metal to an ortho C-H bond, leading to the formation of a six-membered metal-bearing ring intermediate. magtech.com.cn This intermediate can then undergo various coupling reactions. magtech.com.cn

Hydrogen isotope exchange (HIE) via C-H activation is a powerful tool for isotopic labeling and mechanistic studies. nih.govresearchgate.netchemrxiv.orgchemrxiv.orgresearchgate.net Iridium(I) complexes bearing chelating NHC-phosphine ligands have been shown to be effective catalysts for the HIE of aryl carbamates. nih.govresearchgate.net Theoretical and experimental studies suggest that these chelated complexes operate through a distinct mechanism compared to their monodentate counterparts. nih.govresearchgate.net

In palladium-catalyzed systems, ligands can play a crucial role in switching between C-H functionalization and HIE. chemrxiv.orgchemrxiv.orgresearchgate.net For instance, the use of sterically hindered ligands can suppress the functionalization pathway, thereby favoring the C-D bond formation in the presence of a deuterium source. chemrxiv.orgchemrxiv.orgresearchgate.net This highlights the delicate balance between C-H activation and subsequent coupling steps, which can be finely tuned by the ligand environment around the metal center.

The table below outlines key aspects of C-H activation and hydrogen isotope exchange mechanisms relevant to carbamates.

MechanismCatalyst/Directing GroupKey Features
Directed C-H ActivationCarbamate group with Pd, Rh, Ru, IrThe carbamate oxygen coordinates to the metal, directing the C-H activation to the ortho position of the aryl ring through a cyclometalated intermediate. magtech.com.cn
Hydrogen Isotope ExchangeIridium(I) with NHC-Phosphine ligandsEfficient C-H activation followed by reversible cleavage of the C-D or C-H bond, leading to isotopic scrambling. nih.govresearchgate.net
Ligand-Modulated SelectivityPalladium with sterically hindered ligandsSteric bulk around the metal center can disfavor the approach of a coupling partner, promoting the reverse reaction of C-H activation (i.e., protonolysis or deuterolysis) and leading to HIE. chemrxiv.orgchemrxiv.orgresearchgate.net

Transformations of Carbamate Linkage

The reactivity of the carbamate moiety is central to the chemical behavior of this compound. The following subsections detail the primary mechanistic pathways through which this linkage can be transformed.

The hydrolysis of aryl carbamates, such as this compound, is a key degradation pathway, particularly under basic conditions. researchgate.net The mechanism of hydrolysis can vary significantly depending on the substitution pattern of the carbamate, especially on the nitrogen atom. acs.org

For N-aryl carbamates possessing a proton on the nitrogen, like this compound, the hydrolysis in alkaline media is proposed to proceed through an elimination-conjugate base (E1cB) mechanism. researchgate.netacs.org This pathway involves a multi-step process:

Deprotonation: The first step is the deprotonation of the carbamate nitrogen by a base (e.g., hydroxide ion) to form a conjugate base. acs.org

Elimination: The resulting anion then undergoes elimination, cleaving the aryl-oxygen bond to form an isocyanate intermediate (in this case, 4-fluorophenyl isocyanate) and a phenolate anion. researchgate.netacs.orgnih.gov The formation of a stable leaving group (phenolate) drives this step.

Hydrolysis of Isocyanate: The highly reactive isocyanate intermediate is then rapidly attacked by water. This leads to the formation of a carbamic acid, which is unstable and decarboxylates to yield the corresponding amine (4-fluoroaniline) and carbon dioxide. nih.gov

Alternatively, if the amine formed during the reaction is sufficiently nucleophilic, it can attack the isocyanate intermediate to form a symmetrical urea. acs.orgnih.gov The balance between amine formation and urea formation can be influenced by factors like the nature of the amine and the reaction conditions. nih.gov For instance, the hydrolysis of phenylcarbamates of aromatic amines tends to yield the amine, as the aromatic amine is a poor nucleophile, making the hydrolysis of the isocyanate the faster pathway. acs.org

Table 1: Proposed Mechanism of Basic Hydrolysis of this compound

StepDescriptionIntermediate/Product
1Deprotonation of the N-H group by a base.Carbamate anion
2Elimination of the phenoxy group to form an isocyanate.4-Fluorophenyl isocyanate + Phenolate
3Nucleophilic attack of water on the isocyanate.Unstable carbamic acid
4Decarboxylation of the carbamic acid.4-Fluoroaniline (B128567) + Carbon dioxide

Rearrangement Reactions (e.g., Snieckus-Fries Rearrangement)

Aryl O-carbamates are excellent substrates for directed ortho-metalation (DoM), which can be followed by a Snieckus-Fries rearrangement to produce ortho-acyl phenols. nih.govnih.govacs.org This anionic rearrangement is a powerful tool for the regioselective functionalization of aromatic rings. For this compound, this process would involve the migration of the N-phenylcarbamoyl group to the ortho position of the phenolic ring.

The mechanism proceeds in two main stages:

ortho-Metalation: The process is initiated by a strong base, such as sodium diisopropylamide (NaDA) or an organolithium reagent like lithium diisopropylamide (LDA). nih.govnih.gov The carbamate group acts as a powerful directed metalation group (DMG), directing the base to deprotonate the aromatic ring at the position ortho to the carbamate oxygen. acs.org This results in the formation of a transient arylsodium or aryllithium intermediate. nih.govnih.gov

Anionic Rearrangement: The organometallic intermediate then undergoes an intramolecular nucleophilic attack. The carbanion attacks the electrophilic carbonyl carbon of the carbamate group, proceeding through a tetrahedral intermediate. Subsequent collapse of this intermediate and aqueous workup leads to the cleavage of the C-O bond and the formation of a new C-C bond, resulting in an ortho-hydroxy amide. nih.gov

Kinetic and spectroscopic studies on related aryl carbamates have provided detailed insights into this process. The rate-limiting step can be either the initial metalation or the subsequent rearrangement, depending on the steric hindrance of the carbamate group and the substituents on the aromatic ring. nih.govnih.gov For instance, studies using NaDA have shown that the intermediate arylsodium species can be observed and that the rearrangement proceeds from monomeric organosodium species. nih.gov The presence of a halogen, such as the fluorine in this compound, can also lead to competitive side reactions like benzyne formation through halide elimination, although this is more common with heavier halogens. nih.gov

Table 2: Key Steps in the Snieckus-Fries Rearrangement of an Aryl Carbamate

StepReagents/ConditionsDescriptionProduct
1. ortho-MetalationStrong base (e.g., NaDA, LDA) in an ether solvent (e.g., THF)The carbamate group directs deprotonation at the adjacent ring position.ortho-Metalated aryl carbamate intermediate
2. RearrangementIntramolecularThe carbanion attacks the carbamoyl carbonyl group.ortho-Acyl phenolate
3. WorkupAqueous acidProtonation of the phenolate.ortho-Hydroxy amide

Oxidative and Reductive Transformations

The carbamate linkage can also be cleaved or transformed through oxidative and reductive methods, which serve as important deprotection or functionalization strategies.

Reductive Transformations: The reductive cleavage of aryl O-carbamates to the corresponding phenols is a synthetically useful transformation. A mild and efficient method employs the Schwartz reagent (zirconocene hydrochloride). organic-chemistry.org This reaction is selective and tolerates a wide array of other functional groups, providing a synthetic link to the directed ortho-metalation strategy. organic-chemistry.org

Another approach involves rhodium-catalyzed reductive cleavage. For example, aryl carbamates can be cleaved using isopropanol as a reductant in the presence of a rhodium catalyst. acs.org These methods provide pathways to deprotect the phenolic oxygen, regenerating the phenol from the carbamate derivative.

Oxidative Transformations: While direct oxidation of the carbamate linkage itself is less common, oxidative reactions can occur at other positions facilitated by the carbamate group. For example, rhodium(III)-catalyzed oxidative ortho-olefination of phenyl carbamates has been achieved, demonstrating that the carbamate can direct C-H activation for C-C bond formation under oxidative conditions. acs.org

Anodic oxidation of carbamates has also been studied, though detailed mechanistic work on N,O-diaryl carbamates is limited. acs.org These electrochemical methods can potentially lead to different modes of reactivity, such as C-N bond cleavage.

Table 3: Summary of Oxidative and Reductive Transformations of Aryl Carbamates

TransformationReagents/CatalystsProduct TypeReference
Reductive CleavageSchwartz reagent (Cp₂ZrHCl)Phenol organic-chemistry.org
Reductive CleavageRhodium catalyst, IsopropanolPhenol acs.org
Oxidative OlefinationRh(III) complex, Acrylates/Styrenesortho-Olefinated phenyl carbamate acs.org
Anodic OxidationElectrochemical cellVaries (e.g., products of C-N cleavage) acs.org

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Fluorophenyl N Phenylcarbamate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of (4-fluorophenyl) N-phenylcarbamate. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a comprehensive map of the molecular structure can be assembled.

Proton (¹H) NMR spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the N-H proton and the protons on the two separate aromatic rings.

N-H Proton: A single, often broad, resonance is expected for the amide proton (N-H). Its chemical shift can be variable and is sensitive to solvent, concentration, and temperature due to hydrogen bonding. In deuterated chloroform (B151607) (CDCl₃), this peak typically appears downfield. In a study of related carbamates, the NH proton signal was observed as a broad singlet. rsc.org

Aromatic Protons: The nine aromatic protons appear in the region of approximately 7.0-7.6 ppm.

The five protons of the N-phenyl ring exhibit complex splitting patterns (multiplets) typical for a monosubstituted benzene (B151609) ring. rsc.org

The four protons on the 4-fluorophenyl ring are chemically equivalent in pairs, leading to a more simplified pattern. They typically appear as two sets of signals, often seen as a pair of doublets or a complex multiplet due to coupling with the adjacent fluorine atom.

The integration of these signals confirms the ratio of protons in each distinct chemical environment, aligning with the compound's molecular formula.

Table 1: Expected ¹H NMR Chemical Shift Assignments for this compound

Proton Environment Expected Chemical Shift (δ, ppm) Multiplicity Notes
N-H Variable (e.g., ~8.0-9.0) Singlet (broad) Shift and broadening are dependent on solvent and concentration.
Phenyl ring (C₆H₅) ~7.10 - 7.40 Multiplet Protons on the unsubstituted ring attached to the nitrogen atom.

Carbon-13 (¹³C) NMR spectroscopy is used to characterize the carbon framework of the molecule. Each chemically unique carbon atom produces a distinct signal, allowing for the complete mapping of the carbon skeleton.

Carbonyl Carbon: The carbamate (B1207046) carbonyl carbon (C=O) is a key diagnostic signal, appearing significantly downfield in a characteristic region for this functional group, typically around 152-155 ppm.

Aromatic Carbons: The twelve aromatic carbons produce a series of signals in the approximate range of 115-140 ppm.

The carbon atom bonded to the fluorine (C-F) exhibits a large coupling constant (¹JCF), resulting in a split signal, and its chemical shift is directly influenced by the electronegative fluorine atom.

The other aromatic carbons show distinct shifts based on their position relative to the carbamate linkage and the fluorine substituent.

Table 2: Expected ¹³C NMR Chemical Shift Assignments for this compound

Carbon Environment Expected Chemical Shift (δ, ppm) Notes
Carbonyl (C=O) ~153 Diagnostic for the carbamate functional group.
C-F (ipso-carbon) ~160 (with large C-F coupling) The carbon directly attached to fluorine.
C-O (ipso-carbon) ~145 The fluorophenyl carbon attached to the oxygen atom.
C-N (ipso-carbon) ~137 The phenyl carbon attached to the nitrogen atom.

Given the presence of a fluorine atom, Fluorine-19 (¹⁹F) NMR is a highly specific and sensitive technique for characterizing this compound.

Signal and Chemical Shift: The spectrum is expected to show a single resonance, as there is only one chemical environment for the fluorine atom in the molecule. The chemical shift of this signal is highly sensitive to the electronic structure of the molecule. psu.edu

Structural Integrity: ¹⁹F NMR is an excellent tool for confirming the presence and purity of the fluorinated ring in the final product. The observation of a single, sharp peak confirms the homogeneity of the fluorine's environment. Studies on other 4-fluorophenyl-containing compounds demonstrate the utility of ¹⁹F NMR in providing sharp, well-dispersed signals for structural analysis. psu.edu

Table 3: Expected ¹⁹F NMR Data for this compound

Fluorine Environment Expected Number of Signals Expected Multiplicity Notes

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and its modern variant, Fourier-Transform Infrared (FTIR) spectroscopy, are powerful techniques for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FTIR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups. Analysis of related carbamate compounds provides a strong basis for these assignments. rsc.orgrsc.org

N-H Stretch: A sharp to moderately broad peak typically appears in the region of 3300-3400 cm⁻¹. This band is indicative of the N-H bond in the carbamate linkage. In solid-state samples, hydrogen bonding can influence the peak's position and shape. rsc.org

C=O Stretch: A very strong and sharp absorption band, characteristic of the carbonyl group in the carbamate, is observed between 1700 and 1730 cm⁻¹. This is often the most prominent peak in the spectrum and is diagnostic for the carbamate structure. rsc.org

C-O and C-N Stretches: The stretching vibrations for the C-O and C-N bonds of the carbamate group are found in the fingerprint region, typically between 1200 and 1300 cm⁻¹.

C-F Stretch: A strong absorption band corresponding to the C-F bond stretch on the aromatic ring is expected in the 1250-1000 cm⁻¹ region.

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C ring stretching vibrations occur in the 1400-1600 cm⁻¹ range.

Table 4: Key FTIR Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Intensity
N-H Stretch Amide 3300 - 3400 Medium-Strong
C-H Stretch Aromatic 3000 - 3100 Medium
C=O Stretch Carbonyl (Carbamate) 1700 - 1730 Strong, Sharp
C=C Stretch Aromatic Ring 1400 - 1600 Medium
C-O Stretch Carbamate 1200 - 1250 Strong

FTIR spectroscopy is an effective tool for real-time or in situ monitoring of the synthesis of this compound. nih.govrsc.org This is particularly useful in syntheses involving isocyanates, such as the reaction between 4-fluorophenol (B42351) and phenyl isocyanate.

The reaction progress can be tracked by observing the change in specific, well-separated IR bands:

Disappearance of Reactants: The strong, characteristic absorption band of the isocyanate group (-N=C=O) at approximately 2250-2275 cm⁻¹ will diminish as the reaction proceeds. researchgate.net The broad O-H stretch of the starting phenol (B47542) would also disappear.

Appearance of Product: Simultaneously, the characteristic absorption bands of the carbamate product will appear and increase in intensity. The most notable are the strong C=O stretch (~1700-1730 cm⁻¹) and the N-H stretch (~3300-3400 cm⁻¹).

This ability to selectively monitor reactant consumption and product formation allows for precise determination of reaction endpoints, optimization of reaction conditions, and ensures the complete conversion to the desired this compound. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of molecules by analyzing their fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of a compound's elemental formula. For this compound (C₁₃H₁₀FNO₂), the expected exact mass is 231.0696 g/mol . Experimental HRMS analysis would be expected to yield a mass value extremely close to this theoretical value, often within a few parts per million (ppm), confirming the elemental composition.

Cleavage of the carbamate bond, leading to the formation of ions corresponding to the 4-fluorophenyl isocyanate fragment and the phenol fragment.

Loss of the phenoxy group to form a [M-OPh]+ fragment.

Fragmentation of the aromatic rings.

The precise masses of these fragments, as determined by HRMS, would further corroborate the compound's structure.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Research has detailed the crystal structure of this compound, providing a wealth of structural information. nih.govpsu.edu

The compound crystallizes in the triclinic space group P1. psu.edu The asymmetric unit contains two crystallographically independent molecules. nih.govpsu.edu In these two molecules, the dihedral angles between the planes of the two aromatic rings are 61.77 (3)° and 53.94 (3)°. nih.govpsu.edu The crystal structure is stabilized by intermolecular N—H···O hydrogen bonds, which link the molecules into chains. nih.govpsu.edu

Table 1: Crystal Data and Structure Refinement for this compound

Parameter Value Reference
Empirical Formula C₁₃H₁₀FNO₂ nih.govpsu.edu
Formula Weight 231.22 nih.govpsu.edu
Temperature 294 K nih.govpsu.edu
Crystal System Triclinic nih.govpsu.edu
Space Group P1 psu.edu
a (Å) 5.8860 (12) nih.govpsu.edu
b (Å) 7.8540 (16) nih.govpsu.edu
c (Å) 24.761 (5) nih.govpsu.edu
α (°) 96.62 (3) nih.govpsu.edu
β (°) 92.82 (3) nih.govpsu.edu
γ (°) 91.19 (3) nih.govpsu.edu
Volume (ų) 1135.3 (4) nih.govpsu.edu
Z 4 nih.govpsu.edu
Radiation Mo Kα (λ = 0.71073 Å) psu.edu
R-factor 0.073 psu.edu

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures, identifying impurities, and quantifying its purity. The choice of method depends on the compound's volatility and polarity.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile or thermally sensitive compounds like carbamates. A typical HPLC system for analyzing this compound would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, set to a wavelength where the aromatic rings of the carbamate show strong absorbance. While specific retention times are dependent on the exact conditions (e.g., column dimensions, flow rate, mobile phase composition), the technique allows for excellent separation and quantification.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is suitable for the analysis of volatile and thermally stable compounds. For this compound, GC analysis would require elevated temperatures at the injector and in the oven to ensure volatilization without decomposition. A capillary column with a non-polar or medium-polarity stationary phase would be appropriate. The retention time would be a key identifier, and coupling with MS would provide mass spectra for the eluted peaks, confirming the identity of the compound and any impurities.

Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used to monitor the progress of a reaction and to get a preliminary assessment of a sample's purity. For this compound, a silica (B1680970) gel plate would serve as the stationary phase. A mobile phase of intermediate polarity, such as a mixture of ethyl acetate (B1210297) and hexane, would be used to develop the plate. The compound's position on the developed plate is identified by its retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. Visualization can be achieved under UV light, where the aromatic rings will cause the spot to fluoresce or quench the plate's fluorescence.

Structure Activity Relationship Sar Studies of 4 Fluorophenyl N Phenylcarbamate Derivatives

Influence of Fluorine Substitution on Molecular Interactions and Activity

The strategic placement of fluorine on the phenyl ring of N-phenylcarbamate derivatives is a key determinant of their biological activity. Fluorine, being the most electronegative element, imparts unique properties to the molecule. Its small size allows it to act as a hydrogen bond acceptor and its presence can significantly alter the acidity of nearby protons, influencing interactions with biological targets. nih.gov

The C-F bond is highly polarized, creating a localized dipole moment that can lead to favorable electrostatic interactions within a protein's binding pocket. This can enhance binding affinity and, consequently, biological potency. nih.gov Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic oxidation, thereby increasing the metabolic stability and bioavailability of the compound. nih.gov In the context of (4-fluorophenyl) N-phenylcarbamate, the para-position of the fluorine atom is crucial. Studies on related fluorinated compounds have shown that this substitution can modulate the electronic distribution of the entire phenyl ring, affecting its ability to participate in π-π stacking or other non-covalent interactions with amino acid residues in the target protein. nih.gov

Electronic and Steric Effects of Substituents on Carbamate (B1207046) Activity

The biological activity of carbamate derivatives is exquisitely sensitive to the electronic and steric nature of the substituents on both the phenyl and N-phenyl rings. The carbamate moiety itself is a hybrid of an ester and an amide, and its reactivity is influenced by the electron-donating or electron-withdrawing character of the attached groups.

Electron-withdrawing groups on the phenyl ring, such as nitro or cyano groups, can enhance the electrophilicity of the carbamate carbonyl carbon, making it a better target for nucleophilic attack by serine hydrolases like cholinesterases. Conversely, electron-donating groups can decrease this reactivity. The interplay of these electronic effects is critical in designing selective inhibitors.

Steric hindrance also plays a significant role. Bulky substituents near the carbamate linkage can impede the approach of the target enzyme, reducing or even abolishing its inhibitory activity. The conformation of the carbamate group, which can exist as cis or trans isomers, is also influenced by the steric and electrostatic properties of its substituents. nih.gov This conformational preference can be critical for fitting into the specific topology of an enzyme's active site.

Structure-Activity Relationships in Enzyme Inhibition

This compound and its derivatives have been investigated as inhibitors of various enzymes, with their efficacy being closely tied to their structural features.

Cholinesterase Inhibition Mechanisms

Carbamates are well-known inhibitors of cholinesterases, enzymes crucial for the hydrolysis of the neurotransmitter acetylcholine. The inhibitory mechanism involves the carbamoylation of a serine residue in the active site of the enzyme, forming a transient covalent bond. The stability of this carbamoylated enzyme determines the duration of inhibition.

The structure of the N-phenylcarbamate scaffold is critical for its affinity to the cholinesterase active site. The 4-fluorophenyl group can engage in specific interactions within the enzyme's gorge. For instance, in acetylcholinesterase (AChE), the active site contains aromatic residues that can form favorable π-π stacking interactions with the phenyl rings of the inhibitor. The fluorine atom can also form specific hydrogen bonds or other polar interactions.

Studies on related N-phenylcarbamates have shown that the nature of the substituent on the N-phenyl ring significantly impacts inhibitory potency and selectivity between AChE and butyrylcholinesterase (BChE). polyu.edu.hk

Table 1: Hypothetical Cholinesterase Inhibition Data for this compound Derivatives

CompoundR-group on N-phenylAChE IC₅₀ (µM)BChE IC₅₀ (µM)
1 H15.28.5
2 4-CH₃12.86.2
3 4-Cl9.54.1
4 4-NO₂5.12.3

This table is illustrative and based on general SAR principles for carbamate-based cholinesterase inhibitors.

KCNQ2 Potassium Channel Inhibition

The KCNQ2 potassium channel is a voltage-gated potassium channel that plays a critical role in regulating neuronal excitability. Modulators of KCNQ2 channels have therapeutic potential in conditions like epilepsy. While direct studies on this compound are limited, research on structurally related carbamates, such as retigabine (B32265), has provided valuable insights. Retigabine, an anticonvulsant, is an activator of KCNQ2/3 channels. However, derivatives of retigabine have been synthesized that act as potent inhibitors. frontiersin.org

The SAR studies of these derivatives indicate that the central phenylenediamine core and the carbamate moiety are crucial for activity. Modifications to the terminal phenyl ring, such as the introduction of a fluorine atom, can significantly alter the compound's interaction with the channel, potentially switching its activity from an activator to an inhibitor. The 4-fluoro substitution in this compound could potentially favor an inhibitory conformation within the channel's binding site.

Equilibrative Nucleoside Transporter (ENT) Inhibition

Equilibrative nucleoside transporters (ENTs) are membrane proteins responsible for the transport of nucleosides across cell membranes. They are important targets in cancer and antiviral therapies. Studies on a series of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues have shed light on the SAR for ENT inhibition, particularly highlighting the importance of a fluorophenyl moiety. nih.gov

These studies revealed that the presence of a halogen substituent on the fluorophenyl ring was essential for the inhibitory effects on both ENT1 and ENT2. nih.gov While the core structure differs from this compound, the data underscores the favorable contribution of the fluorophenyl group to binding and inhibition of these transporters. It is plausible that the 4-fluorophenyl group of a carbamate derivative could similarly occupy a hydrophobic pocket within the transporter, with the fluorine atom contributing to enhanced binding affinity through specific interactions.

Structure-Activity Relationships in Antimycobacterial Agents

The search for new drugs to combat tuberculosis has led to the exploration of diverse chemical scaffolds, including carbamates. While direct studies on this compound are not extensively reported, research on related fluorinated compounds and other carbamates provides valuable SAR insights.

Studies on fluorinated thiobenzanilides have demonstrated that the presence of a fluorine atom on the aniline (B41778) ring can enhance antimycobacterial activity. For instance, 4'-fluorothiobenzanilides showed significant activity against Mycobacterium tuberculosis. This suggests that the 4-fluorophenyl moiety in a carbamate structure could be a beneficial feature for antimycobacterial potency.

Table 2: Hypothetical Antimycobacterial Activity of this compound Derivatives against M. tuberculosis

CompoundR-group on N-phenylMIC (µg/mL)
5 H>64
6 4-Cl32
7 3,4-diCl16
8 4-CF₃8

This table is illustrative and based on SAR data from related antimycobacterial compounds.

Applications of 4 Fluorophenyl N Phenylcarbamate in Advanced Chemical Research and Materials Science

Role as Synthetic Intermediates and Reagents

As a synthetic intermediate, (4-fluorophenyl) N-phenylcarbamate serves as a foundational component for constructing more elaborate chemical structures. The presence of multiple reactive sites within the molecule allows for a variety of chemical transformations. The synthesis of the title compound itself has been reported, involving the reaction of 4-fluoroaniline (B128567) with phenyl chloroformate in the presence of a base. nih.gov Its crystal structure has been characterized, confirming its molecular geometry and providing a basis for understanding its reactivity. nih.gov

Precursors for Polyurethane Synthesis

Traditionally, polyurethanes are synthesized through the reaction of diisocyanates and polyols. However, due to the toxicity of isocyanate precursors, significant research has focused on non-isocyanate routes. One such pathway involves the reaction of carbamates with alcohols or amines. msu.eduresearchgate.net Methyl N-phenyl carbamate (B1207046), for instance, is a well-known intermediate in the green synthesis of methylene (B1212753) diphenyl diisocyanate (MDI), a key monomer for polyurethanes. rsc.org

Following this logic, this compound can serve as a precursor in non-isocyanate polyurethane synthesis. Its reaction with diols would lead to the formation of polyurethanes where the (4-fluorophenyl)amino group is incorporated into the polymer backbone. This method provides a direct route to introduce fluorine into the polymer structure, which can impart desirable properties such as enhanced thermal stability and chemical resistance. nih.govmdpi.com The synthesis of various N-aryl carbamates is a subject of ongoing research, highlighting their importance as building blocks for polymers and other fine chemicals. nih.gov

Building Blocks for Complex Molecular Architectures

The utility of this compound extends beyond polyurethane synthesis. Carbamates are recognized as important intermediates for a variety of organic molecules. For example, related compounds like 4-nitrophenyl N-phenylcarbamate are key intermediates in the synthesis of ureas. nih.gov This suggests that this compound can be used as a building block to create a range of complex molecules. The carbamate group can react with amines to form substituted ureas, while the aromatic rings can undergo further functionalization, such as electrophilic substitution, allowing for the construction of diverse molecular scaffolds. The compound's structure, featuring two distinct aromatic rings connected by a carbamate linker, has been analyzed, showing a non-planar arrangement which influences its packing and intermolecular interactions. nih.gov

Isotopic Labeling Applications (e.g., Deuteration, Fluorination)

Isotopic labeling is a critical technique for tracking reaction mechanisms, metabolic pathways, and for use in advanced analytical methods.

Fluorine-19 Labeling : The this compound molecule inherently contains the stable fluorine-19 (¹⁹F) isotope. This makes it directly usable as a labeled compound in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for studying molecular structure, dynamics, and interactions without isotopic enrichment.

Deuteration : Standard organic chemistry methods, such as electrophilic aromatic substitution using deuterated acids or catalytic H-D exchange, can be employed to replace hydrogen atoms on the phenyl or fluorophenyl rings with deuterium (B1214612) (²H). The resulting deuterated isotopologues are valuable in mechanistic studies to probe kinetic isotope effects, and in neutron scattering techniques to analyze the structure of materials derived from the compound.

Fluorination : While the compound is already fluorinated, it can be a substrate for further fluorination or radiofluorination. The introduction of a radioactive fluorine isotope, such as fluorine-18 (B77423) (¹⁸F), would yield a radiotracer for Positron Emission Tomography (PET) imaging. The development of N-F fluorinating reagents and novel fluorination methods, including solid-state mechanochemical protocols, continues to expand the toolkit for creating such labeled molecules. rsc.orgnih.gov

Applications in Advanced Material Science

The incorporation of fluorine into materials can dramatically alter their properties, leading to applications in high-performance sectors like energy storage and specialized polymers.

Fluorinated Carbamate-Based Electrolytes in Battery Technology

The performance of lithium-ion and lithium metal batteries is critically dependent on the properties of the electrolyte. Researchers have recently focused on fluorinated carbamates as key components in advanced electrolytes to overcome the limitations of traditional carbonate-based systems. acs.orgnih.gov

A rationally designed electrolyte based on a fluorinated carbamate has been shown to enable the formation of a stable and homogeneous solid electrolyte interphase (SEI) on the surface of the lithium metal anode. acs.orgnih.gov This SEI is rich in inorganic compounds like lithium fluoride (B91410) (LiF), lithium nitride (Li₃N), and lithium oxide (Li₂O), which is achieved by promoting the decomposition of anions from the lithium salt. acs.orgnih.gov The resulting stable interface suppresses the growth of lithium dendrites, a major failure mechanism in lithium metal batteries.

This innovative electrolyte design has led to significant performance improvements, as detailed in the table below.

Performance MetricResultCell Configuration
Coulombic Efficiency99%Li metal anode
Symmetric Cell CyclingStable over 1000 hoursLi
Full Battery Cycling (High Loading)Over 100 cycles40-μm-thin Li
Pouch Cell Cycling>50 cyclesCu

Table 1: Performance of a rationally designed fluorinated carbamate-based electrolyte in various lithium battery configurations. acs.orgnih.gov

Furthermore, fluorinated carbamates are also used as electrolyte solvents to prevent the corrosion of the aluminum current collectors used in lithium-ion batteries, particularly when using salts that are otherwise corrosive. google.com The use of fluorinated solvents and additives is a key strategy for enabling stable operation of batteries at high voltages (above 4.3V). greyb.com

Development of Polyfluorinated Urethanes and Polyurethanes

Fluorinated polyurethanes (FPUs) are a class of high-performance polymers that combine the desirable mechanical properties of polyurethanes with the unique attributes conferred by fluorine, such as high thermal stability, excellent chemical resistance, and low surface energy. nih.govmdpi.com

Various strategies exist for incorporating fluorine into the polyurethane structure, including the use of fluorinated diols, fluorinated diisocyanates, or fluorinated chain extenders. nih.govmdpi.comresearchgate.net The use of this compound as a monomer in non-isocyanate polymerization represents another viable route to creating polyfluorinated urethanes. This approach directly incorporates a fluorinated aryl group into the polymer backbone. The resulting materials are of considerable interest for applications such as chemically resistant coatings, high-performance elastomers, and advanced membranes. Research has shown that novel FPUs can exhibit very low glass transition temperatures (as low as -139 °C) and high thermal decomposition temperatures (247–330 °C), demonstrating their suitability for use over a wide temperature range compared to their non-fluorinated counterparts. mdpi.com

Research on Ligand Design and Catalysis

While specific research detailing the use of this compound as a standalone ligand in catalytic systems is not extensively documented, the broader class of N-aryl carbamates has been the subject of significant investigation, particularly for their role as directing groups in transition metal-catalyzed reactions. The carbamate functional group can coordinate to a metal center, positioning the catalyst to selectively activate a specific C-H bond on the aromatic ring, typically in the ortho position. This directed C-H activation strategy is a powerful tool for the efficient and regioselective synthesis of complex organic molecules.

Research has demonstrated the utility of N-aryl carbamates as directing groups in a variety of palladium-catalyzed C-H functionalization reactions. magtech.com.cnresearchgate.net For instance, the carbamate moiety can direct the arylation, halogenation, and acyloxylation of the ortho C-H bond of the N-phenyl ring. magtech.com.cnnih.gov These transformations are valuable in the synthesis of pharmaceuticals and other functional organic materials.

In a study on the palladium-catalyzed ortho C-H arylation of aniline (B41778) carbamates using diazonium salts, the carbamate group was found to be an effective directing group, enabling the reaction to proceed at room temperature without the need for a base or oxidant. nih.gov The carbamate directing group can be readily removed after the reaction to yield the ortho-arylated aniline, which serves as a precursor for various carbazole (B46965) alkaloids and other biologically active compounds. nih.gov

Furthermore, cobalt(III) catalysis has been employed for the selective C-H amidation and alkylation of substrates containing a carbamate directing group. nih.govacs.org This highlights the versatility of the carbamate group in directing the reactivity of different transition metals.

The table below summarizes representative examples of C-H functionalization reactions directed by N-aryl carbamate groups, providing an insight into the potential catalytic applications of this compound.

Interactive Data Table: N-Aryl Carbamate Directed C-H Functionalization

Catalyst SystemCoupling PartnerFunctionalization TypeProduct Yield (%)Reference
Pd(TFA)₂Aryl diazonium saltArylationup to 94% nih.gov
Pd(OAc)₂N-halosuccinimideHalogenationModerate to good researchgate.net
Pd(OAc)₂Carboxylic acidAcyloxylationModerate to good researchgate.net
CpCo(III)DioxazoloneAmidationup to 99% nih.govacs.org
CpCo(III)AlkeneAlkylationup to 98% nih.govacs.org

The structural characteristics of this compound have been elucidated through X-ray crystallography. The molecule contains two crystallographically independent units in its asymmetric unit, with the aromatic rings exhibiting dihedral angles of 61.77(3)° and 53.94(3)°. nih.gov The crystal structure is stabilized by intermolecular N-H···O hydrogen bonds, which link the molecules into chains. nih.gov This structural information is crucial for understanding the steric and electronic factors that would govern its coordination to a metal center in a catalytic application.

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Carbamate (B1207046) Design

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new carbamate derivatives with tailored properties. nih.gov By leveraging the power of computational algorithms, researchers can move beyond traditional, often time-consuming, trial-and-error approaches to a more predictive and efficient paradigm. eurekalert.org

Predictive Modeling of Properties: Machine learning algorithms, particularly those used in Quantitative Structure-Activity Relationship (QSAR) analysis, can be trained on existing data to predict the biological, physical, and chemical properties of novel carbamate structures. nih.gov This allows for the in-silico screening of vast virtual libraries of compounds, identifying candidates with desired characteristics before they are ever synthesized in the lab. This approach significantly accelerates the discovery process and reduces the resources required for experimental work. eurekalert.orgyoutube.com

Generative Models for Novel Structures: Beyond prediction, generative adversarial networks (GANs) and other deep learning models can be employed to design entirely new carbamate molecules. youtube.com By learning the underlying patterns and relationships within known carbamate structures, these models can propose novel molecular architectures that are optimized for specific functions.

Accelerating Drug Discovery: In the context of medicinal chemistry, AI and ML can drastically shorten the timeline for identifying promising drug candidates. youtube.com By combining quantum-based models with machine learning, it is possible to achieve highly accurate predictions of molecular interactions, such as the binding affinity of a carbamate ligand to a protein target. youtube.com This enables the rapid identification of molecules with high therapeutic potential.

Novel Catalytic Systems for Sustainable Carbamate Synthesis

The synthesis of carbamates is a cornerstone of organic chemistry, and the development of sustainable and efficient catalytic systems is a major focus of current research. The goal is to move away from hazardous reagents and harsh reaction conditions towards more environmentally benign alternatives.

Utilizing Carbon Dioxide: A significant area of research involves the direct utilization of carbon dioxide (CO2) as a C1 building block for carbamate synthesis. nih.gov This approach not only valorizes a greenhouse gas but also avoids the use of toxic phosgene (B1210022) and its derivatives, which are traditionally used in carbamate production. chemistryviews.org Recent advancements include the use of various catalyst systems to facilitate this transformation.

Heterogeneous and Recyclable Catalysts: To improve the sustainability of carbamate synthesis, there is a strong emphasis on developing heterogeneous catalysts that can be easily separated from the reaction mixture and reused. Examples include polymer-supported catalysts, such as 1,8-diazabicyclo[5.4.0]undec-7-ene on polystyrene (PS-DBU), which has been shown to be effective for the three-component coupling of CO2, amines, and alkyl halides under mild conditions. chemistryviews.org Other promising systems include metal complex-containing zeolites and graphene oxide-based zinc composites. nih.gov

Metal-Free and Biocatalytic Approaches: The exploration of metal-free catalytic systems is another important trend. For instance, the use of tert-butoxide lithium (t-BuOLi) as a base has been shown to facilitate the direct transformation of Boc-protected amines into carbamates without the need for metal catalysts. rsc.org Furthermore, the potential of enzymatic catalysis for carbamate synthesis is an area ripe for exploration, offering the promise of high selectivity and mild reaction conditions.

Table 1: Comparison of Catalytic Systems for Carbamate Synthesis

Catalyst System Advantages Disadvantages
Traditional Methods (e.g., phosgene) Well-established, high yields Highly toxic reagents, harsh conditions
CO2-based Systems with Metal Catalysts Utilizes a greenhouse gas, avoids phosgene May require high pressure/temperature, catalyst cost
Polymer-Supported Catalysts (e.g., PS-DBU) Recyclable, mild reaction conditions, simple workup Potential for lower activity compared to homogeneous catalysts
Metal-Free Systems (e.g., t-BuOLi) Avoids metal contamination, environmentally benign May have a narrower substrate scope
Biocatalysts (Enzymes) High selectivity, mild conditions, environmentally friendly Enzyme stability and cost can be a concern

Exploration of New Chemical Reactivity and Transformations

Beyond established synthetic routes, researchers are continuously exploring new chemical reactions and transformations involving carbamates. This includes the development of novel multicomponent reactions and the use of carbamates as versatile intermediates in organic synthesis.

Multicomponent Reactions: The three-component coupling of amines, carbon dioxide, and alkyl halides is a powerful strategy for the one-pot synthesis of carbamates. chemistryviews.orgorganic-chemistry.org Future research will likely focus on expanding the scope of these reactions to include a wider variety of substrates and to develop asymmetric versions for the synthesis of chiral carbamates.

Carbamates as Directing Groups: The carbamate functional group can be utilized as a directing group in various organic transformations, enabling regioselective functionalization of the molecule. This opens up new possibilities for the synthesis of complex and highly substituted aromatic compounds.

Flow Chemistry for Carbamate Synthesis: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. nih.gov The application of flow chemistry to carbamate synthesis can lead to more efficient and scalable processes. A novel approach for the continuous preparation of carbamates directly from carbon dioxide and amines using 1,8-diazabicyclo[5.4.0]undec-7-ene as an additive has been developed, significantly reducing reaction times. nih.gov

Advanced Analytical Methodologies for Complex Carbamate Systems

The accurate and sensitive analysis of carbamates is crucial for quality control, environmental monitoring, and understanding their behavior in biological systems. The development of advanced analytical techniques is therefore a key area of future research.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the preferred technique for the identification and quantification of polar and thermally labile compounds like many carbamates. taylorfrancis.com It offers high sensitivity and selectivity, making it suitable for analyzing complex matrices such as processed foods and biological samples. taylorfrancis.comnih.gov Future developments will likely focus on improving the speed and throughput of LC-MS/MS methods, as well as developing new ionization techniques for enhanced sensitivity.

Hyphenated Chromatographic Techniques: The coupling of different chromatographic techniques, such as two-dimensional gas chromatography (GCxGC) or comprehensive two-dimensional liquid chromatography (LCxLC), can provide enhanced separation power for the analysis of complex carbamate mixtures. These techniques are particularly useful for resolving co-eluting compounds and for the detailed characterization of isomeric carbamates.

Sensor Technologies: The development of novel sensors for the rapid and on-site detection of carbamates is an emerging area of research. These sensors could be based on various principles, including electrochemical, optical, or biological recognition. Such technologies would be invaluable for applications such as environmental monitoring and food safety screening.

Q & A

Q. What are the optimal synthetic routes for (4-fluorophenyl) N-phenylcarbamate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Multi-step synthesis involving Ullmann coupling or nucleophilic substitution reactions is recommended. For example, coupling 4-fluorophenyl isocyanate with phenyl carbamate precursors under anhydrous conditions (e.g., THF, DMF) at 60–80°C with a palladium catalyst can yield the target compound. Optimization includes controlling stoichiometry (1:1.2 molar ratio of starting materials) and using inert atmospheres (N₂/Ar) to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm aromatic protons (δ 6.8–7.5 ppm for fluorophenyl groups) and carbamate carbonyl (δ 155–160 ppm). IR spectroscopy identifies C=O stretches (~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 276.1). A table summarizing spectral markers:
TechniqueKey Peaks/Markers
¹H NMRδ 7.2–7.4 (fluorophenyl), δ 7.0–7.2 (phenyl)
¹³C NMRδ 155 (C=O carbamate), δ 162 (C-F)
IR1700 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H)
HRMSm/z 276.1 (C₁₃H₁₀FNO₂)

Q. What are the stability and solubility profiles of this compound under various storage and experimental conditions?

  • Methodological Answer : The compound is stable in dry, dark conditions at −20°C but degrades in aqueous solutions (pH <5 or >9). Solubility is highest in polar aprotic solvents (e.g., DMSO: 25 mg/mL; ethanol: 10 mg/mL). For biological assays, prepare stock solutions in DMSO and dilute in PBS (pH 7.4) to avoid precipitation. Monitor stability via HPLC at 254 nm over 24 hours .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound with biological targets like enzymes or receptors?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., cyclooxygenase-2 or kinases). Prioritize hydrogen bonding between the carbamate group and active-site residues (e.g., Arg120 in COX-2). Validate predictions with MD simulations (GROMACS) to assess binding stability over 100 ns. Compare results to experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies are recommended for resolving contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Standardize assay conditions:
  • Use identical cell lines (e.g., HeLa for anticancer studies) and passage numbers.
  • Control solvent concentrations (e.g., ≤0.1% DMSO).
  • Validate purity (>95%) via HPLC before testing.
    For conflicting IC₅₀ values, repeat dose-response curves (3 independent replicates) and apply statistical models (e.g., ANOVA with Tukey’s post-hoc test). Cross-reference with structural analogs (e.g., methyl vs. ethyl substituents) to identify SAR trends .

Q. How do stereochemical considerations impact the synthetic pathways and biological efficacy of this compound analogs?

  • Methodological Answer : Chiral centers in analogs (e.g., spiropyran derivatives) require asymmetric synthesis using chiral catalysts (e.g., BINAP-Ru complexes). For biological efficacy, compare enantiomers via circular dichroism and in vitro assays . For example, the (R)-enantiomer of a related carbamate showed 10-fold higher kinase inhibition than the (S)-form. Use X-ray crystallography to resolve absolute configurations .

Q. What in vitro and in vivo models are appropriate for validating the mechanism of action of this compound derivatives in cancer research?

  • Methodological Answer : In vitro : Use apoptosis assays (Annexin V/PI staining) and cell cycle analysis (flow cytometry) in cancer cell lines (e.g., MCF-7, A549). Measure caspase-3/7 activation to confirm apoptotic pathways. In vivo : Employ xenograft models (e.g., BALB/c mice with HT-29 tumors) at 10–50 mg/kg doses. Monitor tumor volume biweekly and validate target engagement via immunohistochemistry (e.g., Ki-67 for proliferation). Compare to positive controls (e.g., doxorubicin) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental results for carbamate derivatives’ metabolic stability?

  • Methodological Answer : Reconcile differences by:
  • Testing microsomal stability (human liver microsomes, 1 mg/mL protein) with LC-MS quantification.
  • Refining QSAR models using experimental data (e.g., half-life <30 min indicates high hepatic clearance).
  • Incorporating metabolite identification (e.g., hydroxylation at the phenyl ring via CYP3A4) into simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.